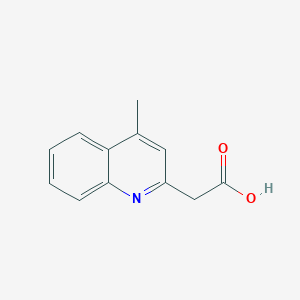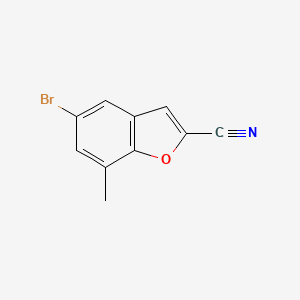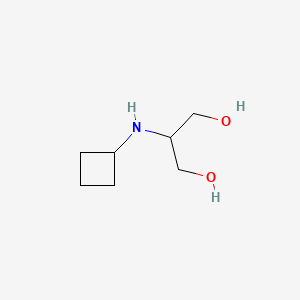![molecular formula C12H17NS B13272313 N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13272313.png)
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a cyclopropane ring attached to an amine group, along with a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Methylsulfanyl)acetophenone and cyclopropylamine.
Formation of Intermediate: The 4-(Methylsulfanyl)acetophenone undergoes a reaction with a suitable reagent to form an intermediate compound.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using cyclopropylamine under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine: Unique due to the presence of both a cyclopropane ring and a methylsulfanyl-substituted phenyl ring.
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}amine: Lacks the cyclopropane ring, resulting in different chemical and biological properties.
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclohexanamine: Contains a cyclohexane ring instead of a cyclopropane ring, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The combination of a cyclopropane ring and a methylsulfanyl-substituted phenyl ring makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NS/c1-9(13-11-5-6-11)10-3-7-12(14-2)8-4-10/h3-4,7-9,11,13H,5-6H2,1-2H3 |
InChI Key |
RCEBSIBLVNYGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol](/img/structure/B13272259.png)
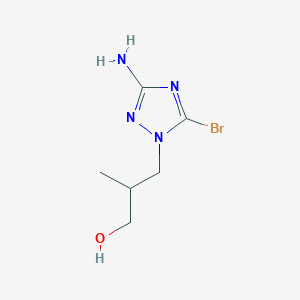
![2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13272263.png)
![Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-](/img/structure/B13272277.png)

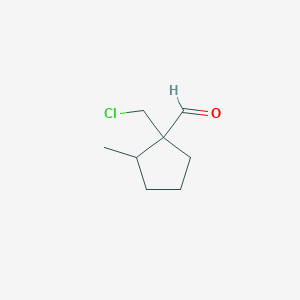
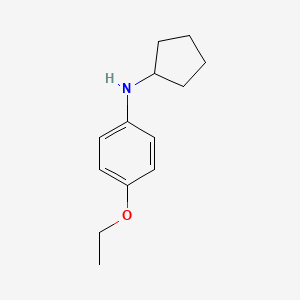
![Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine](/img/structure/B13272297.png)
![2-{3-Chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-13-yl}acetic acid](/img/structure/B13272299.png)

